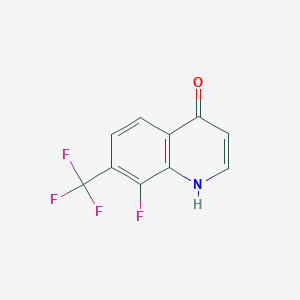

8-Fluoro-7-(trifluoromethyl)quinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-7-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F4NO/c11-8-6(10(12,13)14)2-1-5-7(16)3-4-15-9(5)8/h1-4H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFIPNUNQNLNAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C=CN2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to Quinoline (B57606) Ring System Construction

The formation of the quinoline ring is a fundamental step in the synthesis of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol. Various cyclization strategies have been developed to construct this bicyclic system, often starting from appropriately substituted anilines.

Polyphosphoric acid (PPA) is a widely utilized reagent in organic synthesis, serving as both a catalyst and a dehydrating agent to facilitate cyclization reactions. ccsenet.orgresearchgate.net In the context of quinoline synthesis, PPA can promote the intramolecular cyclization of suitable precursors, such as β-anilinoacrylates, which can be formed from the condensation of anilines with β-ketoesters. This approach, a variation of the Conrad-Limpach-Knorr synthesis, is a powerful tool for the formation of quinolin-4-one scaffolds. nih.gov The high temperature often required for PPA-catalyzed cyclizations drives the reaction towards the desired product.

| Reaction Type | Catalyst/Reagent | Key Features | Reference |

| Intramolecular Cyclization | Polyphosphoric Acid (PPA) | Strong dehydrating agent, promotes cyclization of acids and other precursors. | ccsenet.orgresearchgate.net |

| Conrad-Limpach Reaction | Acid-catalyzed | Condensation of anilines with β-ketoesters followed by cyclization to form quinolin-4-ols. | nih.gov |

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of fluorinated quinolines, one-pot procedures have been developed that combine multiple reaction steps into a single sequence. For instance, a one-pot tandem reaction involving a Mannich addition of pentafluoropropen-2-ol with aldimines, followed by a Friedel-Crafts cyclization and aromatization, has been reported for the synthesis of 3-fluoro-4-(trifluoromethyl)quinolines. acs.org Similarly, trifluoromethylated quinazolin-4(3H)-ones have been synthesized in a one-pot cascade reaction using trifluoroacetic acid as the trifluoromethyl source. organic-chemistry.org While not specific to the target molecule, these examples highlight the feasibility of one-pot strategies for constructing complex fluorinated heterocyclic systems.

Beyond PPA-catalyzed reactions, a variety of other methods exist for the construction of the quinoline ring system. The Gould-Jacobs reaction, for example, involves the thermal cyclization of an aniline (B41778) derivative with diethyl ethoxymethylenemalonate to yield a 4-hydroxyquinoline (B1666331). mdpi.comresearchgate.net Other established methods include the Skraup, Doebner, Doebner–Von Miller, and Pfitzinger reactions, each utilizing different starting materials and reaction conditions to achieve the quinoline core. nih.gov More contemporary approaches involve transition-metal-catalyzed C-H bond activation and photo-induced oxidative cyclization, offering novel pathways to quinoline derivatives. mdpi.com

| Method | Description | Reference |

| Gould-Jacobs Reaction | Thermal cyclization of anilines with diethyl ethoxymethylenemalonate. | mdpi.comresearchgate.net |

| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. | rsc.org |

| Skraup Reaction | Reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. | nih.gov |

| Doebner-von Miller Reaction | Reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid. | nih.gov |

Introduction of Fluorine and Trifluoromethyl Moieties

The introduction of fluorine and trifluoromethyl groups onto the quinoline scaffold is a critical aspect of the synthesis of this compound. These transformations often require specific reagents and careful control of reaction conditions to achieve the desired regioselectivity.

The selective introduction of a fluorine atom at the C-8 position of the quinoline ring is a synthetic challenge. Direct C-H fluorination of quinolines can be achieved using methods like concerted nucleophilic aromatic substitution, which has shown success in fluorinating quinolines at the C2 and C4 positions. nih.govacs.org However, achieving selectivity at the C-8 position often requires starting with a pre-functionalized aniline, such as 2-fluoroaniline, and then constructing the quinoline ring. The electronic properties of the substituents on the aniline precursor play a crucial role in directing the regioselectivity of the cyclization reaction. numberanalytics.com

Synthesis of this compound Core

The construction of the this compound core can be achieved through a cyclocondensation reaction, a common strategy for quinoline synthesis. A plausible and efficient method is the Conrad-Limpach reaction. This approach involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by a high-temperature cyclization.

Specifically, the synthesis would commence with 2-fluoro-3-(trifluoromethyl)aniline and diethyl malonate. The initial reaction would be a nucleophilic addition of the aniline to one of the ester groups of diethyl malonate, followed by elimination of ethanol (B145695) to form an enamine intermediate. Subsequent thermal cyclization of this intermediate, driven by the elimination of a second molecule of ethanol, would lead to the formation of the quinolin-4-ol ring system. The reaction is typically carried out in a high-boiling solvent such as Dowtherm A or diphenyl ether to achieve the necessary temperatures for the intramolecular cyclization.

An analogous synthesis has been reported for 2,8-bis(trifluoromethyl)-4-quinolinol, where 2-trifluoromethylaniline was reacted with ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid at 150°C. chemicalbook.com This further supports the feasibility of a similar acid-catalyzed cyclocondensation approach for the synthesis of the this compound core.

Derivatization and Analog Development

The this compound core possesses several reactive sites that allow for extensive derivatization and the development of a wide array of analogs. The primary points of modification include the 4-hydroxyl group and various positions on the quinoline ring.

Esterification Reactions at the 4-Hydroxyl Position

The 4-hydroxyl group of the quinoline core can be readily converted into a variety of esters, which can serve as prodrugs or as a means to introduce additional functionalities. Standard esterification conditions can be employed, such as reaction with an acyl chloride or a carboxylic acid in the presence of a coupling agent.

For instance, a study on the synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670) derivatives demonstrated successful esterification at the 4-hydroxyl position. nih.gov In this work, the quinolin-4-ol was reacted with various substituted benzoic acids in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC•HCl) and 4-dimethylaminopyridine (B28879) (DMAP) as the condensation agent and catalyst, respectively. nih.gov This methodology is directly applicable to this compound for the synthesis of a library of aryl and alkyl esters.

Table 1: Examples of Esterification Reactions on a Similar Quinoline Core

| Starting Quinolinol | Reagent | Coupling Agent/Catalyst | Product |

| 8-fluoro-2,3-dimethylquinolin-4-ol | 4-(tert-butyl)benzoic acid | EDC•HCl, DMAP | 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate |

| 8-fluoro-2,3-dimethylquinolin-4-ol | 4-methoxybenzoic acid | EDC•HCl, DMAP | 8-fluoro-2,3-dimethylquinolin-4-yl 4-methoxybenzoate |

| 8-fluoro-2,3-dimethylquinolin-4-ol | 4-fluorobenzoic acid | EDC•HCl, DMAP | 8-fluoro-2,3-dimethylquinolin-4-yl 4-fluorobenzoate |

This table is illustrative of the types of esterification reactions that can be performed on the 4-hydroxyl group of the this compound core, based on the successful synthesis of analogous compounds. nih.gov

Substitution Reactions on the Quinoline Ring

The quinoline ring of this compound is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups. The electronic nature of the existing substituents—the electron-withdrawing fluorine and trifluoromethyl groups—will direct the regioselectivity of these reactions. Electrophilic aromatic substitution is generally difficult on such an electron-deficient ring system. However, nucleophilic aromatic substitution (SNAr) is a more viable strategy, particularly for replacing the fluorine atom or other potential leaving groups introduced onto the ring.

Mannich Base Formation and Related Transformations

The 4-hydroxyquinoline tautomerizes with its 4-quinolone form, which possesses an active hydrogen at the 3-position. This allows for the participation of the quinoline core in Mannich reactions. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine. This reaction provides a straightforward method for introducing aminomethyl groups at the C-3 position of the quinoline ring.

The synthesis of Mannich bases derived from 8-hydroxyquinolines is well-documented. nih.govnih.gov These reactions are typically carried out by heating the 8-hydroxyquinoline, an appropriate amine, and paraformaldehyde in a suitable solvent like ethanol. researchgate.net This methodology can be adapted for this compound to introduce a diverse range of aminomethyl side chains.

Table 2: Representative Amines for Mannich Base Formation

| Amine | Resulting Side Chain |

| Piperidine | (piperidin-1-ylmethyl) |

| Morpholine | (morpholin-4-ylmethyl) |

| N-methylpiperazine | (4-methylpiperazin-1-ylmethyl) |

| Diethylamine (B46881) | (diethylaminomethyl) |

This table provides examples of amines that can be used in the Mannich reaction to introduce various side chains onto the quinoline core.

C-N Coupling and SNAr Reactions for Quinoline Derivatives

The introduction of nitrogen-based substituents onto the quinoline ring can be accomplished through C-N coupling reactions or nucleophilic aromatic substitution (SNAr). While direct C-H amination is challenging, the presence of a halogen, such as the fluorine at the 8-position, or the introduction of another leaving group, can facilitate these transformations.

SNAr reactions are particularly effective on electron-deficient aromatic rings. The fluorine atom at the 8-position, activated by the electron-withdrawing trifluoromethyl group and the quinoline nitrogen, could potentially be displaced by strong nitrogen nucleophiles under forcing conditions. A more common strategy involves the conversion of the 4-hydroxyl group into a better leaving group, such as a chloride, to facilitate nucleophilic substitution at the 4-position.

Introduction of Heterocyclic and Aliphatic Side Chains

A variety of heterocyclic and aliphatic side chains can be introduced onto the this compound core using the synthetic methodologies described above.

The Mannich reaction is a powerful tool for introducing both aliphatic and heterocyclic amines at the 3-position. nih.gov For instance, using cyclic secondary amines like piperidine, morpholine, or N-methylpiperazine will result in the corresponding heterocyclic side chains. nih.govresearchgate.net The use of acyclic secondary amines such as diethylamine will introduce simple aliphatic side chains.

Furthermore, SNAr reactions at a halogenated position on the quinoline ring can be employed to introduce a wide array of side chains. Reaction with various amines, thiols, or alcohols bearing heterocyclic or aliphatic moieties can lead to the desired derivatives. For example, reacting a 4-chloro-8-fluoro-7-(trifluoromethyl)quinoline (B2827373) intermediate with a heterocyclic amine would introduce that heterocycle at the 4-position.

Structure Activity Relationship Sar Studies

Systematic Evaluation of Substituent Effects on Biological Activity

The quinolin-4-ol scaffold is a privileged structure in medicinal chemistry, known to be a core component of many biologically active compounds. nih.govmdpi.com The specific substitutions at the C-7 and C-8 positions with trifluoromethyl and fluoro groups, respectively, are critical in defining the molecule's interaction with biological targets.

The incorporation of fluorine-containing groups is a widely used strategy in drug design to enhance a molecule's physicochemical and biological properties. researchgate.netnih.gov The trifluoromethyl (-CF3) group and the fluorine (F) atom on the 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol scaffold significantly influence its interactions with proteins.

The trifluoromethyl group is known for its strong electron-withdrawing nature and high lipophilicity. mdpi.comresearchgate.net These characteristics can lead to several advantageous effects:

Enhanced Binding Affinity : The potent electron-withdrawing properties of the -CF3 group can modulate the acidity of nearby protons and alter the electronic distribution of the aromatic ring, potentially leading to stronger electrostatic or hydrogen bond interactions with amino acid residues in a receptor's binding pocket. mdpi.comresearchgate.net

Increased Lipophilicity : The -CF3 group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and access target sites. nih.govmdpi.com This property is often crucial for improving bioavailability.

Metabolic Stability : Attaching a -CF3 group to an aromatic ring can block positions susceptible to metabolic oxidation, thereby increasing the compound's half-life in biological systems. nih.govmdpi.com

The fluoro group at the C-8 position also imparts unique properties. Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere for a hydrogen atom. researchgate.net Its presence can:

Modulate pKa : The electronegativity of fluorine can influence the acidity of the 4-hydroxyl group, which can be critical for binding interactions.

Form Specific Interactions : Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups or other electron-rich functionalities within a protein, contributing to binding affinity. researchgate.net

Improve Pharmacokinetics : Like the -CF3 group, a fluorine atom can enhance metabolic stability by blocking potential sites of metabolism. nih.gov

A study on glucocorticoid receptor ligands demonstrated that replacing a trifluoromethyl group can alter the functional behavior of the ligands from agonists to antagonists, highlighting the critical role of this group in determining the nature of the biological response. ebi.ac.uk

The combined electronic effects of the fluoro and trifluoromethyl groups are expected to significantly impact the binding affinity and inhibitory potential of this compound.

The specific placement of substituents on the quinoline (B57606) ring is as important as their chemical nature. The substitution pattern at the C-7 and C-8 positions of this compound is critical for its interaction with target proteins.

C-7 Position (Trifluoromethyl) : Substitution at the C-7 position of the quinoline ring is common in various biologically active molecules, including fluoroquinolone antibiotics. The bulky and lipophilic trifluoromethyl group at this position can occupy a specific hydrophobic pocket within a target enzyme or receptor. Research on quinazoline (B50416) derivatives, which are structurally similar to quinolines, has shown that meta-substitution on an aniline (B41778) ring (analogous to the quinoline benzene (B151609) ring) with a trifluoromethyl group can yield high antiproliferative activity. mdpi.com

C-8 Position (Fluoro) : The C-8 position is adjacent to the ring nitrogen. A fluoro substituent at this position can influence the basicity of the quinoline nitrogen and the conformation of the molecule. In a study synthesizing novel fluorinated quinoline analogs, a fluorine atom was introduced at the C-8 position to develop new fungicides. nih.gov The interaction of an 8-hydroxy-quinoline scaffold with specific residues in the ATP-binding pocket of Pim-1 kinase was found to be crucial for inhibitory potency, suggesting that substitutions at this position are key for directing interactions.

The precise arrangement of the electron-withdrawing fluorine at C-8 and the bulky, lipophilic trifluoromethyl group at C-7 creates a unique electronic and steric profile that dictates the compound's binding orientation, selectivity, and potency.

The 4-hydroxyl group is a defining feature of the quinolin-4-ol (or its tautomer, quinolin-4-one) scaffold and is essential for the biological activity of many compounds in this class. nih.gov This functional group can act as both a hydrogen bond donor and acceptor, allowing it to form crucial interactions with amino acid residues such as aspartate, glutamate, serine, and threonine within a protein's active site.

Studies on various 4-hydroxy-2-quinolones have highlighted the importance of this moiety for different biological activities, including antioxidant and anti-inflammatory effects. mdpi.com The ability to engage in hydrogen bonding is often a prerequisite for high-affinity binding to enzymes and receptors. Chemical modification studies on natural coumarins, which contain a similar hydroxylated heterocyclic system, have confirmed that phenolic hydroxyl groups are important for antioxidant and antitumor activities. pjmhsonline.com

Correlation of Molecular Modifications with Potency and Selectivity

The potency and selectivity of this compound are a direct consequence of the interplay between its core scaffold and specific substituents. Modifying any part of the structure can drastically alter its biological profile.

Potency : The high potency observed in many fluorinated quinoline derivatives can be attributed to the synergistic effects of the substituents. The trifluoromethyl group enhances lipophilicity and binding through hydrophobic and electronic interactions, while the fluoro and hydroxyl groups establish specific, directional hydrogen bonds and polar interactions. nih.govmdpi.com This multi-faceted interaction with a target protein can lead to high-affinity binding and, consequently, high potency. For instance, in a series of cannabinoid-2 receptor ligands based on the 4-quinolone-3-carboxamide motif, subtle structural modifications led to significant changes in affinity, with some compounds exhibiting Ki values in the low nanomolar range. nih.gov

Selectivity : Selectivity for a specific biological target over others is often achieved by exploiting unique features of the target's binding site. The specific arrangement of the fluoro and trifluoromethyl groups on the quinoline ring creates a distinct three-dimensional shape and electronic signature. This allows the molecule to fit preferentially into the binding site of one particular protein while having a lower affinity for others. For example, studies on naphthalene (B1677914) and quinoline-based inhibitors targeting peptidyl arginine deiminases (PADs) demonstrated that specific hydroxyl substitutions on the scaffold were key to achieving superior inhibition and selectivity for PAD4 and PAD1. nih.gov The unique substitution pattern of this compound is likely to confer selectivity for its specific molecular target(s).

Table 1: Influence of Functional Groups on Bioactivity

| Functional Group | Position | Key Properties | Potential Impact on Bioactivity |

|---|---|---|---|

| 4-Hydroxyl (-OH) | C-4 | Hydrogen bond donor/acceptor | Essential for anchoring the molecule in the active site of a target protein through hydrogen bonds. |

| Trifluoromethyl (-CF3) | C-7 | Strong electron-withdrawing, high lipophilicity, bulky | Enhances binding affinity, increases membrane permeability, improves metabolic stability, and occupies hydrophobic pockets. |

Stereochemical Considerations in Activity Profiles

The compound this compound is an achiral molecule. It does not possess any stereocenters or elements of chirality, and therefore, it does not exist as different stereoisomers (enantiomers or diastereomers). As a result, stereochemical considerations are not applicable to its biological activity profile. The molecule's interactions with biological targets are governed solely by its constitution and the resulting electronic and steric properties.

Biological Activity and Mechanistic Investigations Preclinical & in Vitro

Anticancer and Cytoprotective Activities

The quinoline (B57606) framework is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of pharmacological activities, including anticancer effects. nih.gov The strategic addition of fluoro and trifluoromethyl substituents is often pursued to enhance the potency and selectivity of these derivatives. nih.gov

A primary mechanism through which quinoline derivatives exert their anticancer effects is by inhibiting cell proliferation and inducing programmed cell death, or apoptosis. Studies on various cancer cell lines have demonstrated that these compounds can halt the cell cycle and activate apoptotic pathways.

For instance, a novel class of quinoline-derived trifluoromethyl alcohols was evaluated for anticancer activity. One compound in this series, trifluoro-3-(isoquinolin-1-yl)-2-(thiophen-2-yl)propan-2-ol, was found to cause increased cell death as determined by apoptotic staining assays. nih.gov Another derivative, 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol, exhibited more potent anticancer activity than the conventional chemotherapy agent cisplatin (B142131) in in vitro cell proliferation assays, with a lethal concentration (LC50) value of 14.14 μM. nih.gov

Furthermore, research on fluoroquinolone derivatives has shown they can induce cell cycle arrest at the G2/M phase in breast cancer (MCF-7) cells. nih.gov Similarly, certain 7-chloro-(4-thioalkylquinoline) derivatives have been observed to induce apoptosis in leukemia cells at higher concentrations. nih.gov This induction of apoptosis is a critical endpoint for anticancer therapies, as it leads to the selective elimination of tumor cells. Fluoroquinolone derivatives have also been reported to activate the apoptotic pathway in lung cancer (A549) and hepatoma (HepG2) cells. mdpi.com

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Key Findings |

|---|---|---|---|

| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | Not specified | Inhibition of Cell Proliferation | LC50 value of 14.14 μM; more potent than cisplatin. nih.gov |

| trifluoro-3-(isoquinolin-1-yl)-2-(thiophen-2-yl)propan-2-ol | Not specified | Induction of Apoptosis | Apoptotic staining assays indicated increased cell death. nih.gov |

| Fluoroquinolone Derivatives | MCF-7 (Breast Cancer) | Cell Cycle Arrest | Induced arrest at the G2/M phase. nih.gov |

| 7-chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | Induction of Apoptosis | Observed at concentrations 5 times the IC50 value. nih.gov |

Many cancers are driven by aberrant signaling from receptor tyrosine kinases (RTKs). The quinoline scaffold has proven to be a versatile template for designing inhibitors that target these critical pathways. Several quinoline-based molecules have been investigated as inhibitors of c-Met, KDR (VEGFR2), c-Kit, and FLT3, which are involved in tumor growth, angiogenesis, and metastasis. nih.govresearchgate.net

A series of 4-(2-fluorophenoxy) quinoline derivatives were specifically modeled and validated as potential inhibitors of the c-Met kinase. nih.gov The c-Met pathway's alteration has been implicated in a variety of cancers, making it an attractive therapeutic target. nih.gov The development of selective inhibitors is crucial, and compounds that can distinguish between different kinases are highly sought after to minimize off-target effects. For example, a novel FLT3 inhibitor, CHMFL-FLT3-362, was designed to be highly selective for the mutated FLT3-ITD over wild-type FLT3 and the structurally similar c-Kit kinase, the inhibition of which is linked to myelosuppression. haematologica.org While this compound is not a quinoline derivative, its development highlights the importance of kinase selectivity in modern drug discovery.

Quizartinib is a potent and selective second-generation inhibitor of FLT3, demonstrating low nanomolar potency in both in vitro and cellular assays. youtube.com The success of such compounds underscores the potential of targeting specific kinases in cancers like acute myeloid leukemia (AML), where FLT3 mutations are common. researchgate.nethaematologica.org

| Compound/Derivative Class | Target Kinase(s) | Activity/Potency | Therapeutic Relevance |

|---|---|---|---|

| 4-(2-fluorophenoxy) quinoline derivatives | c-Met | Predicted inhibitory potential based on QSAR modeling. nih.gov | Treatment of various human tumors. nih.gov |

| Cabozantinib (Quinoline-based) | c-Met, VEGFR2 (KDR) | IC50 = 40 nM for c-Met. nih.gov | Approved for medullary thyroid cancer. nih.gov |

| Quizartinib | FLT3 | Highly potent with low nanomolar activity. youtube.com | Treatment of acute myeloid leukemia (AML). youtube.com |

| CHMFL-FLT3-362 | FLT3-ITD mutant | Over 30-fold selectivity vs. FLT3-wt. haematologica.org | Selective AML therapy with potentially lower toxicity. haematologica.org |

Beyond receptor kinases, quinoline derivatives and other trifluoromethyl-containing compounds have been investigated as inhibitors of intracellular enzymes crucial to cancer cell survival and proliferation, such as Phosphoinositide 3-kinase (PI3K) and 12-lipoxygenase (12-LOX).

The PI3K/Akt/mTOR pathway is frequently hyperactivated in human tumors. acs.org The inclusion of a trifluoromethyl group in a molecule's structure can be advantageous for targeting this pathway. For example, Alpelisib, a PI3K inhibitor containing a trifluoromethyl group, is approved for the treatment of certain types of breast cancer. nih.gov While its core structure is a thiazolo[4,5-d]pyrimidine, it demonstrates the utility of the trifluoromethyl moiety in designing potent enzyme inhibitors. nih.gov More broadly, various heterocyclic scaffolds, including cinnoline (B1195905) derivatives, have been developed as potent PI3K inhibitors with antiproliferative activity in tumor cell lines. nih.gov

Lipoxygenases (LOXs) are enzymes involved in the metabolism of fatty acids, and their products can play a role in inflammation and cancer progression. researchgate.net The development of LOX inhibitors is an active area of research. While specific studies on 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol as a 12-LOX inhibitor are not prominent, derivatives of other aromatic carboxylic acids, such as flurbiprofen, have been shown to possess potent 15-LOX inhibitory activity. lifenscience.org This indicates that small molecule inhibitors can be effectively designed to target this class of enzymes.

Cancer cells often exhibit a state of increased intrinsic oxidative stress compared to normal cells. This redox imbalance can be exploited for therapeutic gain. While low to moderate levels of reactive oxygen species (ROS) can promote cancer cell proliferation and survival, high levels of ROS are cytotoxic and can trigger cell death. nih.govmdpi.com

Several studies have shown that quinoline derivatives can exert their anticancer effects by increasing the intracellular production of ROS. A novel synthetic quinoline derivative, DFIQ, was found to induce both apoptosis and autophagy in non-small cell lung cancer (NSCLC) cells by promoting the accumulation of ROS. researchgate.net The viability of cells treated with DFIQ could be rescued by pretreating them with an ROS inhibitor, confirming that ROS production is a key mechanism of action. researchgate.net Similarly, certain quinoline and isoquinoline (B145761) alkaloids have demonstrated the ability to induce a dose- and time-dependent increase in ROS production, which was correlated with their ability to induce apoptosis. nih.gov This strategy of elevating ROS to a toxic threshold represents a promising approach in cancer therapy.

Other Pharmacological Activities

Inflammation is a critical component of tumor progression, and compounds with anti-inflammatory properties can be valuable in oncology and for treating inflammatory diseases. The quinoline scaffold is present in molecules being developed as anti-inflammatory agents that target key enzymes and pathways in the inflammatory response. nih.govbiointerfaceresearch.com

Research has shown that novel fluorinated quinoline derivatives can exhibit significant anti-inflammatory activity. In one study, certain derivatives were found to be superior to the well-known anti-inflammatory drug celecoxib (B62257) and showed favorable binding profiles to the cyclooxygenase-2 (COX-2) enzyme in molecular docking studies. researchgate.net COX-2 is a key enzyme in the production of prostaglandins, which are mediators of inflammation and pain.

Furthermore, the anti-inflammatory mechanism of quinoline derivatives can involve the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. A study investigating an indoloquinoline derivative loaded into nanoparticles found that it could counteract methotrexate-induced inflammation. nih.gov The treatment led to a significant decrease in the levels of inflammatory markers such as matrix metalloproteinase-9 (MMP-9), interleukin-1β (IL-1β), and the transcription factor nuclear factor-kappa B (NF-κB) in lung tissues. nih.gov

| Compound/Derivative Class | Model/System | Mechanism/Target | Observed Effect |

|---|---|---|---|

| Fluorinated quinoline benzimidazole (B57391) derivatives | In silico (Docking) | COX-2 Enzyme | Predicted binding profiles superior to celecoxib. researchgate.net |

| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine | Methotrexate-induced inflammation in rats | MMP-9, IL-1β, NF-κB | Significant reduction in levels of these pro-inflammatory markers. nih.gov |

Antineurodegenerative Potential

The potential of this compound to combat neurodegenerative processes remains an active area of research. Currently, there is a lack of specific published data from preclinical or in vitro models directly assessing its efficacy in established assays for neuroprotection, such as those measuring neuronal viability in the presence of toxins or oxidative stress. The structural characteristics of the quinoline scaffold, which is present in various compounds with known neurological effects, have prompted the initial interest in this molecule. However, without direct experimental evidence, any discussion on its antineurodegenerative potential would be purely speculative. Future research, including cell-based assays using neuronal cell lines and primary neuron cultures, will be crucial to determine if this compound exhibits any protective effects against neuronal damage and to elucidate the potential mechanisms involved.

Cholinesterase Inhibition

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The capacity of this compound to act as a cholinesterase inhibitor has been a subject of preliminary investigation.

As of the latest available information, specific inhibitory concentration (IC₅₀) values and detailed kinetic analyses for this compound against either AChE or BChE have not been reported in the peer-reviewed scientific literature. The evaluation of cholinesterase inhibition is a standard component of the preclinical assessment for compounds being considered for neurodegenerative disorders. The absence of such data indicates that the compound may still be in the early stages of discovery and characterization, or that the findings from such studies have not yet been publicly disclosed.

For context, the inhibitory activity of various other quinoline derivatives has been documented, with some exhibiting potent inhibition of these enzymes. The specific substitutions on the quinoline ring, such as the fluorine and trifluoromethyl groups in this compound, are known to significantly influence the biological activity of small molecules. Therefore, dedicated enzymatic assays are required to ascertain the inhibitory profile of this particular compound.

Table of Cholinesterase Inhibition Data for this compound

| Enzyme | IC₅₀ (µM) | Inhibition Type |

| Acetylcholinesterase (AChE) | Data Not Available | Data Not Available |

| Butyrylcholinesterase (BChE) | Data Not Available | Data Not Available |

This table will be updated as experimental data becomes available.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule like 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol. These computational methods, such as Density Functional Theory (DFT), provide insights into the molecular geometry, charge distribution, and orbital energies. For similar quinoline (B57606) derivatives, such calculations have been used to predict their stability and potential reaction sites.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. rjptonline.orgresearchgate.net A smaller energy gap suggests higher reactivity. For a novel compound like this compound, FMO analysis would be a critical first step in predicting its chemical behavior.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes only. No experimental or theoretical FMO data has been found for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov These models are used to predict the activity of new compounds and to guide the design of more potent molecules. For a series of quinoline derivatives, a QSAR study would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with a measured biological activity, such as antimicrobial or anticancer effects. nih.gov Without a dataset of related compounds and their biological activities, a specific QSAR model for this compound cannot be developed.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. researchgate.netmdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Ligand-Target Protein Interaction Analysis

Following a docking simulation, the interactions between the ligand and the protein's active site are analyzed. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the fluorine and trifluoromethyl groups could participate in specific interactions with protein residues, potentially enhancing binding affinity. nih.gov Molecular dynamics simulations can further be used to study the stability of the ligand-protein complex over time.

Table 2: Illustrative Molecular Docking Parameters for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | Data not available |

| Interacting Residues | Data not available |

| Types of Interactions | Data not available |

Note: This table is for illustrative purposes only. No molecular docking studies have been found for this specific compound.

Prediction of ADMET-Related Properties

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the viability of a compound as a drug candidate. researchgate.net In silico methods are widely used in the early stages of drug discovery to predict these properties and identify potential liabilities.

Theoretical Lipophilicity and its Influence on Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key physicochemical property that influences a drug's absorption, distribution, and ability to cross cell membranes. nih.govresearchgate.net For quinoline derivatives, lipophilicity has been shown to correlate with their biological activity. nih.gov The presence of a fluorine atom and a trifluoromethyl group in this compound would significantly impact its lipophilicity. Theoretical calculations can predict the logP value of this compound, which would be essential for assessing its drug-likeness and potential biological activity.

Table 3: Predicted ADMET-Related Properties for this compound

| Property | Predicted Value |

| Theoretical LogP | Data not available |

| Aqueous Solubility | Data not available |

| Blood-Brain Barrier Permeability | Data not available |

Note: This table is for illustrative purposes only. No predicted ADMET data has been found for this specific compound.

Analytical Methodologies for Research and Development

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy provide a detailed picture of its atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete assignment of its structure.

¹H NMR: The proton NMR spectrum would provide information on the number and environment of the hydrogen atoms in the molecule. The aromatic protons on the quinoline (B57606) core would appear as distinct signals, with their chemical shifts and coupling patterns revealing their relative positions. The hydroxyl proton at the 4-position would likely appear as a broad singlet, the chemical shift of which could be dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the carbon's hybridization and electronic environment. For instance, the carbon atom of the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The carbons directly bonded to the fluorine atom and the hydroxyl group would also have distinctive chemical shifts.

¹⁹F NMR: Given the presence of two different fluorine environments (the C8-F and the C7-CF₃), ¹⁹F NMR spectroscopy is a crucial technique. It would provide two distinct signals, and their chemical shifts would be highly sensitive to the electronic environment. The trifluoromethyl group would likely appear as a singlet, while the fluorine at the 8-position would show coupling to neighboring protons.

Table 1: Predicted NMR Data for this compound (Note: This is a hypothetical table as experimental data is not available. The predictions are based on general principles and data for similar compounds.)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | 6.0 - 8.5 | d, t, s | J = 2-9 |

| ¹³C | 100 - 180 | s, d, q | J(C-F) = 20-300 |

| ¹⁹F | -60 to -160 | s, m | - |

Mass Spectrometry (MS and HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

MS: A standard mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the spectrum would offer clues about the molecule's structure, as weaker bonds tend to break preferentially.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula, confirming that the synthesized compound has the correct composition of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.

Table 2: Predicted Mass Spectrometry Data for this compound (Note: This is a hypothetical table as experimental data is not available.)

| Technique | Ion | Predicted m/z |

|---|---|---|

| MS | [M+H]⁺ | 248.03 |

| HRMS | [M+H]⁺ | 248.0332 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic absorptions for C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1500-1650 cm⁻¹ region. The C-F and C-CF₃ stretching vibrations would give rise to strong absorptions in the fingerprint region (typically 1000-1400 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the trifluoromethyl group would also be expected to be Raman active.

Table 3: Predicted Vibrational Spectroscopy Data for this compound (Note: This is a hypothetical table as experimental data is not available.)

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H stretch | 3000-3100 | Strong |

| C=C / C=N stretch | 1500-1650 | Strong |

| C-F / C-CF₃ stretch | 1000-1400 | Moderate |

Chromatographic Methods for Purity Assessment and Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation.

High-Performance Liquid Chromatography (HPLC) for Lipophilicity Measurement

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of a compound. For lipophilicity measurement, a reversed-phase HPLC (RP-HPLC) method is commonly employed. The retention time of the compound on a nonpolar stationary phase (like C18) with a polar mobile phase is used to calculate a lipophilicity index, often correlated to the octanol-water partition coefficient (logP). This is a critical parameter in drug discovery as it influences a compound's pharmacokinetic properties.

Preparative Chromatography for Isolation

For the purification of this compound on a larger scale, preparative chromatography is used. This can be either preparative HPLC or flash column chromatography. The choice of technique depends on the required purity and the quantity of material to be purified. These methods allow for the separation of the target compound from any unreacted starting materials, byproducts, or other impurities.

X-ray Crystallography for Structural Determination

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov This powerful analytical technique provides detailed information about bond lengths, bond angles, and conformational arrangements of atoms within a molecule, which is crucial for understanding its chemical and physical properties. creative-biostructure.com For complex heterocyclic molecules such as this compound, single-crystal X-ray diffraction is an invaluable tool for unambiguous structural elucidation. mkuniversity.ac.in

The fundamental principle of X-ray crystallography involves irradiating a single, high-quality crystal of the target compound with a focused beam of X-rays. nih.gov The electrons of the atoms within the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. wikipedia.org By meticulously measuring the angles and intensities of these diffracted beams as the crystal is rotated, a three-dimensional map of the electron density within the crystal can be generated. nih.govcreative-biostructure.com

The process of determining a crystal structure via X-ray diffraction involves several key stages. Initially, a suitable single crystal of this compound, typically 30 to 300 microns in size and free of significant defects, must be grown. creative-biostructure.com This crystal is then mounted on a goniometer in the X-ray diffractometer. As the crystal is rotated, diffraction data is collected by a detector. creative-biostructure.com This data is subsequently processed to determine the unit cell dimensions—the smallest repeating unit of the crystal lattice—and the symmetry of the crystal, known as the space group. nih.gov

Following data collection and processing, the phase problem is solved to convert the diffraction intensities into an electron density map. From this map, the positions of the individual atoms can be deduced and a molecular model is built. This model is then refined to achieve the best possible fit with the experimental diffraction data. nih.gov

While specific crystallographic data for this compound is not publicly available, the analysis of similar quinoline derivatives demonstrates the type of precise structural information that would be obtained. chemmethod.comresearchgate.net For instance, studies on other quinoline compounds have successfully determined their crystal systems (e.g., monoclinic, orthorhombic) and space groups (e.g., P21/c, Pbca). mkuniversity.ac.inchemmethod.com

The resulting structural data for this compound would be presented in a comprehensive table, detailing key crystallographic parameters. A hypothetical representation of such data, based on typical values for organic compounds, is shown below.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Empirical Formula | C10H5F4NO |

| Formula Weight | 231.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 915.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.678 |

Furthermore, the analysis would yield precise measurements of bond lengths and angles within the this compound molecule. This detailed structural information is critical for understanding intramolecular interactions, such as the planarity of the quinoline ring system and the orientation of the fluoro and trifluoromethyl substituents.

Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Hypothetical Measurement |

|---|---|

| C-F (Å) | 1.35 |

| C-CF₃ (Å) | 1.50 |

| C-O (Å) | 1.36 |

| C-N-C (°) | 117.5 |

| F-C-C (°) | 119.2 |

| O-C-C (°) | 121.0 |

Future Research Directions and Therapeutic Potential

Design of Novel 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol Analogues with Enhanced Specificity

The development of novel analogs of this compound is a crucial step towards enhancing therapeutic specificity and efficacy. The core quinolin-4-ol structure provides a versatile template for modification. Key areas for analog design include:

Substitution at the N1-position: Introducing various alkyl or aryl groups at the nitrogen atom of the quinoline (B57606) ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Modification of the 2- and 3-positions: The addition of different functional groups at these positions can modulate the electronic and steric properties of the molecule, potentially leading to improved target engagement.

A systematic approach to analog design, guided by structure-activity relationship (SAR) studies, will be essential. By synthesizing and screening a library of these novel derivatives, it will be possible to identify compounds with optimized potency and reduced off-target effects.

Exploration of Additional Biological Targets for Therapeutic Applications

Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov The unique electronic properties conferred by the fluorine and trifluoromethyl groups in this compound may allow it to interact with a diverse range of biological targets. Future research should focus on screening this compound and its analogs against a wide panel of molecular targets to uncover new therapeutic applications.

Potential areas of investigation include:

Kinase Inhibition: Many quinoline-based compounds are known to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov Screening against a panel of kinases could identify novel anticancer applications.

Antimicrobial Activity: The quinoline core is present in several antibacterial and antimalarial drugs. The potential of this compound to combat drug-resistant strains of bacteria and parasites warrants investigation.

Neurodegenerative Diseases: Some quinoline derivatives have shown neuroprotective effects. Exploring the potential of this compound to modulate pathways involved in diseases like Alzheimer's and Parkinson's could open new therapeutic avenues.

The following table summarizes the potential biological targets for quinoline derivatives based on existing research:

| Therapeutic Area | Potential Biological Targets |

| Oncology | Receptor Tyrosine Kinases (e.g., EGFR, VEGFR), Topoisomerase II |

| Infectious Diseases | Bacterial DNA gyrase, Parasitic enzymes |

| Inflammation | Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokines |

| Neurodegenerative Diseases | Monoamine oxidase (MAO), Acetylcholinesterase (AChE) |

Development of Advanced Synthetic Routes for Scalable Production

The advancement of this compound from a laboratory curiosity to a potential therapeutic agent hinges on the development of efficient and scalable synthetic methods. Traditional methods for quinoline synthesis, such as the Skraup and Friedländer reactions, often require harsh conditions and may not be suitable for large-scale production. rroij.com

Modern synthetic strategies that offer milder reaction conditions, higher yields, and greater functional group tolerance should be explored. These include:

Transition-Metal Catalyzed Cross-Coupling Reactions: Palladium and copper-catalyzed reactions can be employed for the efficient construction of the quinoline scaffold. numberanalytics.com

Continuous Flow Chemistry: This technology offers significant advantages for scalability, safety, and reproducibility in chemical synthesis. numberanalytics.com Developing a continuous flow process for the synthesis of this compound could enable its production in larger quantities for further studies. nih.govacs.org

Photoredox Catalysis: Light-mediated reactions can provide novel pathways for the synthesis of complex molecules under mild conditions.

The development of robust and cost-effective synthetic routes will be critical for the commercial viability of any potential therapeutic agent derived from this compound.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. nih.gov These computational tools can be integrated into the research pipeline for this compound in several ways:

Predictive Modeling: AI algorithms can be trained on existing data for quinoline derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of novel analogs. nih.govresearchgate.net This can help prioritize the synthesis of the most promising compounds, saving time and resources. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, providing novel starting points for drug discovery campaigns.

Synthetic Route Prediction: AI tools can analyze the structure of a target molecule and suggest potential synthetic pathways, aiding in the development of efficient and scalable production methods.

The following table outlines the potential applications of AI in the drug discovery process for this compound:

| Application | AI/ML Technique | Potential Impact |

| Target Identification | Machine Learning analysis of biological data | Discovery of novel therapeutic targets |

| Hit Identification | Virtual screening using deep learning models | Rapid identification of potential drug candidates |

| Lead Optimization | Predictive models for ADMET properties | Design of compounds with improved drug-like properties |

| Synthesis Planning | Retrosynthesis prediction algorithms | Efficient development of scalable synthetic routes |

By leveraging the power of AI and machine learning, the discovery and development of therapeutic agents based on the this compound scaffold can be significantly accelerated.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol, and how do fluorination and trifluoromethylation steps influence reaction efficiency?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted anilines with trifluoromethyl-containing β-ketoesters, followed by fluorination via halogen exchange (e.g., using KF/18-crown-6) or electrophilic fluorinating agents (e.g., Selectfluor™). The trifluoromethyl group introduces steric and electronic effects, often requiring elevated temperatures (e.g., 353 K) and extended reaction times (48–72 hours) to achieve >80% yields. Fluorination at the 8-position may proceed via SNAr mechanisms in polar aprotic solvents like DMF .

Q. How is the purity and structural integrity of this compound validated in academic settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment (>95%). Structural confirmation employs H/F NMR to verify substituent positions (e.g., H δ 8.9–9.1 ppm for quinoline H-2; F δ -60 to -65 ppm for CF). X-ray crystallography (e.g., MoKα radiation at 90 K) resolves stereochemical ambiguities, with Cremer-Pople puckering parameters quantifying non-planar conformations in dihydroquinolinone analogs .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound derivatives be reconciled?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism or solvent-dependent conformational changes). For example, hydroxyl-quinolinone tautomerism can shift NMR signals, while X-ray structures reflect solid-state configurations. Variable-temperature NMR (VT-NMR) in DMSO-d or CDCl can detect equilibrium shifts. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic environments to align experimental and theoretical data .

Q. What strategies optimize the regioselectivity of trifluoromethylation in polyhalogenated quinoline precursors?

- Methodological Answer : Copper-mediated cross-coupling (e.g., Umemoto’s reagent with CuI) preferentially targets electron-deficient positions (e.g., C-7 in 8-fluoroquinoline). Solvent polarity (e.g., DCE vs. THF) and directing groups (e.g., -NH at C-4) enhance selectivity. Competitive pathways are suppressed using bulky ligands (e.g., Xantphos), reducing byproduct formation to <5% .

Q. How do substituent electronic effects (e.g., -F, -CF) influence the biological activity of this compound analogs?

- Methodological Answer : The electron-withdrawing -CF group increases metabolic stability by reducing CYP450-mediated oxidation. Fluorine at C-8 enhances lipophilicity (logP ≈ 2.9) and membrane permeability. Structure-activity relationship (SAR) studies using isosteric replacements (e.g., -OCF vs. -CF) reveal that trifluoromethylation at C-7 improves target binding affinity (IC < 100 nM in kinase assays) .

Data Contradiction & Troubleshooting

Q. How to address unexpected byproducts (e.g., dihydroquinolinones) during synthesis of this compound?

- Methodological Answer : Dihydroquinolinone formation (e.g., via Michael addition) occurs under mild conditions (e.g., room temperature in ethanol). Suppression requires strict anhydrous conditions and acid scavengers (e.g., molecular sieves). Purification via flash chromatography (silica gel, 10% acetone/DCM) isolates the desired product. LC-MS tracking identifies intermediates for mechanistic correction .

Q. What analytical techniques resolve ambiguities in the reactivity of this compound under oxidative conditions?

- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF) identifies oxidation potentials (E ≈ 1.2 V vs. Ag/AgCl). Electron paramagnetic resonance (EPR) detects radical intermediates during oxidation. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) characterizes degradation products (e.g., sulfonic acid derivatives) .

Safety & Handling

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

- Methodological Answer : The compound’s fluorinated intermediates (e.g., benzoyl chlorides) are moisture-sensitive and corrosive. Reactions must be conducted under argon in flame-dried glassware. Personal protective equipment (PPE) includes nitrile gloves and face shields. Waste containing trifluoromethyl groups requires neutralization with 10% KCO before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.